molecular formula C21H22FN3O3 B1164534 MDMB-FUBINACA metabolite M1

MDMB-FUBINACA metabolite M1

Cat. No.: B1164534
M. Wt: 383.4
InChI Key: IYHKZKWEKNIMPG-GOSISDBHSA-N
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Description

Evolution and Research Landscape of Synthetic Cannabinoids (SCs)

Since their emergence on the recreational drug market in the mid-2000s, synthetic cannabinoids have undergone rapid and continuous structural evolution. rroij.comresearchgate.net Manufacturers frequently alter the chemical structures of these compounds to circumvent legal controls, leading to a proliferation of new generations of SCs with diverse and often unpredictable effects. rroij.comresearchgate.net This evolution can be characterized by modifications to four main structural components: the core, tail, linker, and linked group. researchgate.net

The research landscape has been largely reactive, with scientific efforts focused on identifying new SCs in seized materials and biological samples, characterizing their pharmacological effects, and understanding their metabolic fate. rroij.comnih.gov A significant focus of this research is the development of robust analytical methods for the detection of SCs and their metabolites in forensic and clinical settings. nih.govojp.gov This is crucial for accurately identifying intoxication cases and understanding the prevalence of use.

The Position of MDMB-FUBINACA within Emerging SC Classes

MDMB-FUBINACA is an indazole-based synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2. wikipedia.orgguidetopharmacology.orgnih.gov It belongs to the indazole-3-carboxamide class of SCs, a group that has seen significant proliferation. mdpi.com The structure of MDMB-FUBINACA is notable for containing a tert-leucine methyl ester head group. mdpi.com This structural feature influences its metabolic stability and the types of metabolites formed. mdpi.com

First reported in 2014, MDMB-FUBINACA quickly gained notoriety for its association with a significant number of hospitalizations and fatalities. wikipedia.org Its high potency at the CB1 receptor is believed to contribute to its profound psychoactive and physiological effects. nih.gov

Scientific Rationale for Metabolite Research in Understanding SC Biotransformation and Detection

The study of synthetic cannabinoid metabolites is of paramount importance for several scientific and forensic reasons. Firstly, SCs are typically extensively and rapidly metabolized in the human body, meaning that the parent compound is often present at very low concentrations or is entirely absent in urine samples. frontiersin.org Consequently, identifying and targeting the major metabolites is essential for developing reliable analytical methods to detect SC use. frontiersin.orgresearchgate.netdiva-portal.org

The primary metabolic pathway for many SCs, including MDMB-FUBINACA, involves the hydrolysis of the ester or amide linkage. researchgate.netspringermedizin.de For MDMB-FUBINACA, the hydrolysis of the methyl ester group is a major biotransformation, leading to the formation of its primary acidic metabolite, often referred to as M1. researchgate.net This metabolite, N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, is a key biomarker for detecting MDMB-FUBINACA intake. researchgate.netcaymanchem.com Further metabolic steps can include hydroxylation, dihydrodiol formation, and glucuronidation. researchgate.net

Research Findings on MDMB-FUBINACA Metabolite M1

This compound is the product of the ester hydrolysis of the parent compound, MDMB-FUBINACA. researchgate.netspringermedizin.de This biotransformation is a common metabolic route for synthetic cannabinoids containing an ester moiety. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Formal Name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine
CAS Number 2693397-47-4
Molecular Formula C21H22FN3O3
Molecular Weight 383.4 g/mol
Appearance A crystalline solid
SMILES O=C(NC@HC(C)(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3
InChI InChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1
InChIKey IYHKZKWEKNIMPG-GOSISDBHSA-N
Data sourced from PubChem and Cayman Chemical. caymanchem.comnih.gov

Metabolic Pathways Leading to M1

The primary metabolic transformation leading to the formation of this compound is the hydrolysis of the terminal methyl ester group of MDMB-FUBINACA. researchgate.netspringermedizin.de This reaction is a common metabolic pathway for many synthetic cannabinoids. researchgate.net Studies have shown that the hydrolysis product, M1, is one of the most abundant metabolites of MDMB-FUBINACA found in authentic human urine samples. researchgate.net This makes it a crucial target for forensic analysis. Further metabolism of M1 can occur, including monohydroxylation and dihydrodiol formation, and these subsequent metabolites can also be found in their glucuronidated forms. researchgate.net

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4

InChI

InChI=1S/C21H22FN3O3/c1-21(2,3)18(20(27)28)23-19(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(22)11-9-13/h4-11,18H,12H2,1-3H3,(H,23,26)(H,27,28)/t18-/m1/s1

InChI Key

IYHKZKWEKNIMPG-GOSISDBHSA-N

SMILES

O=C(N[C@H](C(O)=O)C(C)(C)C)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

Synonyms

(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid

Origin of Product

United States

Synthesis and Comprehensive Characterization of Mdmb Fubinaca Metabolite M1 Reference Standards

Methodologies for De Novo Chemical Synthesis of MDMB-FUBINACA Metabolite M1

The de novo synthesis of this compound, chemically named (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid, is primarily achieved through the hydrolysis of its parent compound, MDMB-FUBINACA. nmslabs.comnmslabs.com This transformation mirrors the primary metabolic pathway observed in vivo, where esterase enzymes cleave the methyl ester group. researchgate.net

A common laboratory approach involves the alkaline hydrolysis of the methyl ester of MDMB-FUBINACA. This method is efficient for producing the corresponding carboxylic acid metabolite, which serves as a crucial reference material for toxicological screening. researchgate.net The general reaction scheme involves treating the parent compound with a base, such as lithium hydroxide (B78521) or sodium hydroxide, in a suitable solvent mixture, like methanol (B129727) and water.

An alternative, though more complex, de novo pathway would involve the direct coupling of 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with the unprotected L-tert-leucine amino acid. This route requires appropriate coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and careful control of reaction conditions to ensure efficient amide bond formation without undesirable side reactions.

The optimization of the hydrolysis pathway is critical for maximizing the yield and purity of the final product. Key parameters that require careful control include the choice of base, reaction temperature, and reaction time.

Alkaline hydrolysis is typically favored for its high efficiency in cleaving the ester bond. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion of the starting material. Upon completion, a standard acid-base workup is employed to neutralize the reaction mixture and protonate the newly formed carboxylate, allowing for the extraction of the final carboxylic acid product into an organic solvent. Subsequent purification is often achieved through recrystallization or column chromatography to yield the metabolite M1 as a pure solid.

Table 1: Key Parameters for Optimization of MDMB-FUBINACA Hydrolysis

Parameter Options Considerations for Optimization
Base NaOH, LiOH, KOH Strength of base, solubility in the solvent system.
Solvent System Methanol/Water, Ethanol/Water, THF/Water Solubility of both the ester and the base.
Temperature Room Temperature to Reflux Higher temperatures increase reaction rate but may promote side reactions.
Reaction Time 1 - 24 hours Monitored to ensure complete consumption of starting material.

| Purification | Recrystallization, Column Chromatography | Choice depends on the purity of the crude product and the nature of any impurities. |

The this compound molecule possesses a chiral center originating from the L-tert-leucine moiety. caymanchem.com Consequently, maintaining the stereochemical integrity of this center is paramount during synthesis to ensure the resulting reference standard accurately reflects the metabolite formed in the human body.

The most direct approach to obtaining the correct (S)-enantiomer is to start with the enantiomerically pure parent compound, (S)-MDMB-FUBINACA. The hydrolysis of the ester group does not affect the chiral center at the alpha-carbon of the amino acid residue, thus preserving the original stereochemistry. Forensic studies have confirmed that the (S)-enantiomer is the predominant form found in illicit products and biological samples.

Should a synthesis be performed from the constituent parts, the use of enantiomerically pure L-tert-leucine ( (S)-3,3-dimethyl-2-aminobutanoic acid) as the starting material is essential. Standard peptide coupling conditions are generally designed to minimize racemization, thereby ensuring the final product retains the desired (S)-configuration.

Rigorous Analytical Confirmation of Synthesized this compound Structure and Purity

The definitive confirmation of the structure and purity of the synthesized this compound reference standard is accomplished using a combination of advanced spectroscopic and chromatographic techniques. This rigorous characterization is necessary to validate the material for use in forensic and analytical laboratories. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique is indispensable for confirming the elemental composition of the synthesized metabolite. HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to calculate the precise molecular formula. For this compound, the expected protonated molecule [M+H]⁺ would have a calculated exact mass corresponding to the formula C₂₁H₂₃FN₃O₃⁺. caymanchem.com Tandem mass spectrometry (MS/MS) experiments are also performed to study the fragmentation pattern of the molecule. This fragmentation provides structural information that can be compared to metabolites identified in biological samples, confirming the identity of the synthesized standard. ojp.govcfsre.org The collision-induced dissociation (CID) spectrum would be expected to show characteristic fragments, such as the loss of the tert-butyl group and cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of the molecule. Although specific spectral data for the synthesized M1 metabolite is not widely published, the analysis would confirm the presence of all key structural features. For instance, ¹H NMR would show characteristic signals for the aromatic protons on the indazole and fluorobenzyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, the alpha-proton of the tert-leucine residue, and the singlet for the nine protons of the tert-butyl group. The absence of a methyl ester signal (typically around 3.7 ppm) and the presence of a broad carboxylic acid proton signal would confirm the successful hydrolysis.

Table 2: Expected Analytical Data for this compound

Technique Parameter Expected Result
HRMS Molecular Formula C₂₁H₂₂FN₃O₃
Exact Mass [M+H]⁺ 384.1718
¹H NMR Key Signals Aromatic protons, CH₂ (benzyl), α-H (tert-leucine), C(CH₃)₃, COOH
¹³C NMR Key Signals Carbonyl carbons (amide and acid), aromatic carbons, aliphatic carbons

| FT-IR | Key Absorptions | C=O stretching (amide and carboxylic acid), N-H stretching, C-F stretching |

Purity Assessment: The purity of the synthesized reference standard is typically assessed using high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry detector. A pure sample should yield a single major peak in the chromatogram. The purity is often reported as a percentage based on the peak area relative to the total area of all observed peaks.

Isomeric Separation: Chiral chromatography is employed to confirm the enantiomeric purity of the synthesized (S)-MDMB-FUBINACA metabolite M1. Specialized chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, are used in HPLC systems to separate the (S) and (R) enantiomers. Optimized isocratic separation methods are capable of achieving high resolution between enantiomers of related synthetic cannabinoids. The analysis confirms that the synthesis has not introduced the unwanted (R)-enantiomer and verifies the stereochemical integrity of the reference standard.

Elucidation of Metabolic Pathways and Biotransformation of Mdmb Fubinaca to Metabolite M1

In Vitro Biotransformation Studies of MDMB-FUBINACA Leading to Metabolite M1 Formation

In vitro models are essential for delineating the specific enzymes and pathways involved in drug metabolism under controlled laboratory conditions.

To investigate the metabolic fate of synthetic cannabinoids like MDMB-FUBINACA, researchers widely employ in vitro models that simulate the environment of the human liver, the primary site of drug metabolism. nih.gov The two most common models are pooled human liver microsomes (pHLM) and human hepatocytes. nih.govresearchgate.net

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s. researchgate.netnih.gov For compounds structurally similar to MDMB-FUBINACA, such as AMB-FUBINACA and MDMB-4en-PINACA, HLM incubations have been successfully used to identify major metabolites. nih.govnih.gov In these experiments, the parent compound is incubated with HLM, and the reaction mixture is analyzed over time to identify the resulting biotransformation products. nih.gov

Human Hepatocytes: The incubation of the parent drug with whole liver cells (hepatocytes) provides a more comprehensive metabolic picture, as these cells contain both Phase I and Phase II enzymes. nih.govsemanticscholar.org Studies on related synthetic cannabinoids have utilized hepatocyte incubations to identify a wide range of metabolites, including products of hydrolysis and subsequent conjugation reactions. semanticscholar.orgnih.gov The general procedure involves incubating the compound with a suspension of viable hepatocytes, quenching the reaction at specific time points, and analyzing the supernatant using high-resolution mass spectrometry to elucidate the structures of the metabolites formed. nih.govnih.gov For MDMB-FUBINACA, these models consistently show that the major metabolic pathway is the hydrolysis of the methyl ester, yielding the M1 metabolite. researchgate.net

While Cytochrome P450 (CYP) enzymes are the primary drivers of many Phase I metabolic reactions, their role in the direct formation of MDMB-FUBINACA metabolite M1 is not significant. The formation of M1 is a hydrolysis reaction, not an oxidation, which is the main function of CYP enzymes.

Studies on the closely related analog, AMB-FUBINACA, which also undergoes rapid ester hydrolysis, demonstrated that its biotransformation was largely independent of the CYP cofactor NADPH. nih.govinrae.fr The rate of metabolism was similar in both the presence and absence of NADPH, indicating that CYP enzymes are not the principal catalysts for this specific reaction. nih.govresearchgate.net Although CYP enzymes may be involved in secondary metabolic steps, such as the hydroxylation of the parent compound or its metabolites, the initial and primary conversion to the M1 carboxylic acid is mediated by other enzyme families. nih.govnih.gov

The primary enzymes responsible for the conversion of MDMB-FUBINACA to its M1 metabolite are carboxylesterases (CES). nih.govresearchgate.net

Phase I (Esterases): Research on AMB-FUBINACA has identified Carboxylesterase 1 (CES1) as the main hepatic enzyme responsible for the rapid hydrolysis of the methyl ester to its carboxylic acid form. nih.govinrae.frresearchgate.net Experiments using recombinant human CES1 and CES2 showed that CES1 efficiently metabolized the compound, while CES2 had little to no activity. nih.gov Furthermore, the metabolism was significantly reduced in HLM by known CES inhibitors. nih.govresearchgate.net Given the identical methyl valinate ester structure in MDMB-FUBINACA, CES1 is the key enzyme driving the formation of the M1 metabolite.

Phase II (UGTs): Following the initial Phase I hydrolysis to form M1, the carboxylic acid group of the metabolite can undergo Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway. researchgate.netuantwerpen.be This process attaches a glucuronic acid moiety to the M1 metabolite, increasing its water solubility and facilitating its excretion from the body. The detection of M1-glucuronide in biological samples confirms the involvement of UGTs in the metabolic cascade of MDMB-FUBINACA. researchgate.net

Kinetic studies of the structurally analogous compound AMB-FUBINACA provide significant insight into the rapid formation of the M1 metabolite. The biotransformation is exceptionally fast, highlighting the efficiency of carboxylesterases.

In incubations with human liver microsomes (HLM), the carboxylic acid metabolite of AMB-FUBINACA accounted for over 99% of all metabolites produced. nih.gov This indicates that ester hydrolysis is the overwhelmingly dominant metabolic pathway. The reaction is so rapid that in some experimental setups, the parent compound is almost completely consumed within minutes. nih.gov

Table 1: In Vitro Metabolic Kinetics of AMB-FUBINACA (analogue to MDMB-FUBINACA)
In Vitro SystemParameterValueReference
Human Liver Microsomes (HLM)Half-life (t½)~11.6 seconds nih.gov
Recombinant CES1Half-life (t½)120 seconds nih.gov
Recombinant CES2MetabolismNo apparent metabolism nih.gov
Human Liver Microsomes (HLM)Primary Metabolite Proportion>99% (Carboxylic Acid) nih.gov

This table summarizes the rapid metabolism of AMB-FUBINACA, a close structural analog of MDMB-FUBINACA, highlighting the central role of Carboxylesterase 1 (CES1).

In Vivo Metabolic Pathways Yielding this compound in Experimental Animal Models

To confirm that the metabolic pathways observed in vitro are relevant in a whole organism, studies are conducted using experimental animal models.

While specific in vivo studies for MDMB-FUBINACA are limited in the public domain, research on analogous synthetic cannabinoids like AMB-FUBINACA and 4F-MDMB-BUTINACA in rats and zebrafish provides valuable data. nih.govmdpi.com In a study using Sprague-Dawley rats, AMB-FUBINACA was administered, and subsequent analysis of blood, urine, and various tissues showed that the O-demethylation reaction (ester hydrolysis) occurred rapidly in vivo. nih.gov The parent compound and its acid metabolite were found to bioaccumulate in the liver. nih.gov Zebrafish have also been used as a model to verify metabolic pathways identified in HLM experiments for other synthetic cannabinoids, showing a good correlation between in vitro and in vivo results. researchgate.net

A typical in vivo metabolism study in an animal model, such as the rat, follows a structured protocol to ensure reliable and reproducible results.

Animal Model Selection: Wistar or Sprague-Dawley rats are commonly used models for pharmacokinetic and metabolism studies. nih.govmdpi.com

Compound Administration: A precisely measured dose of the compound is administered to a cohort of animals. The route of administration can vary, for example, oral gavage or intravenous injection. mdpi.com

Sample Collection: At predetermined time points following administration, biological samples are collected. This includes blood (plasma/serum), urine, and key organs such as the liver, kidneys, and brain. nih.govmdpi.com

Sample Preparation: The collected samples undergo an extraction process to isolate the drug and its metabolites from the biological matrix. This often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com

Analytical Detection: The extracts are then analyzed using highly sensitive and specific analytical instrumentation, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS). nih.gov This technology allows for the definitive identification and quantification of the parent compound and its metabolites, including M1.

Data Analysis: The concentration-time data is used to determine pharmacokinetic parameters and confirm the metabolic pathways, verifying that the formation of the M1 metabolite is a major in vivo pathway. mdpi.com

Comparative Metabolic Profiles of MDMB-FUBINACA and Structurally Related Synthetic Cannabinoids

The metabolic profile of MDMB-FUBINACA, particularly the prominence of its M1 metabolite, is highly consistent with that of other structurally related synthetic cannabinoids containing a terminal ester group. researchgate.netnih.gov Ester hydrolysis is a dominant and often primary biotransformation pathway for this class of compounds. frontiersin.orgnih.govresearchgate.net

For example, compounds such as AMB-FUBINACA, 5F-MDMB-PINACA (5F-ADB), and MDMB-4en-PINACA all undergo extensive ester hydrolysis to form their corresponding carboxylic acid metabolites. cfsre.orgresearchgate.netnih.gov In many cases, this acid metabolite is the most abundant species detected in urine and blood samples, making it a crucial biomarker for identifying exposure to the parent compound. researchgate.netnih.govresearchgate.net Studies comparing MDMB-FUBINACA and its amide analogue, ADB-FUBINACA, found that the methyl ester hydrolysis product of MDMB-FUBINACA was one of the most plentiful metabolites in urine samples. researchgate.net

Conversely, synthetic cannabinoids that possess an amide group instead of an ester, such as ADB-FUBINACA, also undergo hydrolysis, but the resulting carboxylic acid metabolite may be formed in lower abundance compared to metabolites from ester-containing counterparts. researchgate.netnih.gov Other metabolic pathways for these compounds include hydroxylation on various parts of the molecule and subsequent glucuronidation (Phase II metabolism). researchgate.netnih.gov However, for tert-leucinate ester synthetic cannabinoids like MDMB-FUBINACA, ester hydrolysis consistently emerges as the most significant metabolic reaction. researchgate.net

This shared metabolic fate underscores a predictable pattern for many new psychoactive substances with similar chemical scaffolds. The rapid and extensive conversion to a more polar carboxylic acid metabolite is a unifying characteristic that informs analytical strategies for their detection in forensic and clinical toxicology. frontiersin.orgcfsre.org

The table below provides a comparison of primary metabolic pathways for MDMB-FUBINACA and other related synthetic cannabinoids.

CompoundPrimary Metabolic Pathway(s)Key Metabolite Type
MDMB-FUBINACAEster HydrolysisCarboxylic Acid (M1)
AMB-FUBINACAEster Hydrolysis, O-demethylationCarboxylic Acid
ADB-FUBINACAAmide Hydrolysis, HydroxylationHydroxylated and Carboxylic Acid Metabolites
5F-MDMB-PINACA (5F-ADB)Ester HydrolysisCarboxylic Acid
MDMB-4en-PINACAEster Hydrolysis, Dihydrodiol formationCarboxylic Acid

Advanced Analytical Methodologies for the Detection and Quantification of Mdmb Fubinaca Metabolite M1

State-of-the-Art Chromatographic Techniques for MDMB-FUBINACA Metabolite M1 Analysis

Chromatographic techniques coupled with mass spectrometry are the gold standard for the analysis of synthetic cannabinoid metabolites due to their high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Approaches for Enhanced Sensitivity and Specificity

Liquid chromatography is the preferred separation technique for this compound and other polar metabolites, as it can analyze these compounds without the need for derivatization. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is widely used for the targeted quantification of this compound in biological samples. oup.comnih.govresearchgate.net It offers excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govoup.com The selection of appropriate ion transitions is critical for confident identification and quantification.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry offer the advantage of full-scan accurate mass data, which is invaluable for the identification of metabolites and retrospective data analysis. soft-tox.org This is particularly useful in the ever-evolving landscape of synthetic cannabinoids, where new metabolites may be of interest. LC-HRMS provides high mass accuracy and resolution, allowing for the determination of the elemental composition of the metabolite and its fragments, which increases the confidence in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Complementary Analysis

While LC-MS is generally preferred for polar metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary or confirmatory technique. soft-tox.org However, due to the polar nature and low volatility of this compound, derivatization is typically required to improve its chromatographic properties. soft-tox.org This additional sample preparation step can introduce variability and increase analysis time.

Optimized Sample Preparation Strategies for Diverse Biological Matrices (e.g., Urine, Serum)

Effective sample preparation is a critical step to remove interferences and enrich the analyte from complex biological matrices like urine and serum. researchgate.net

Efficient Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) for this compound

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for the extraction of synthetic cannabinoid metabolites from biological fluids. soft-tox.orgresearchgate.netresearchgate.net

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up and concentrating analytes from complex matrices. researchgate.net Various sorbents can be used, and the methodology can be automated for high-throughput analysis. For metabolites like this compound, reversed-phase or mixed-mode SPE cartridges are often utilized.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases. It can be a cost-effective method, though it may be more labor-intensive and less amenable to automation than SPE. researchgate.net

The choice between SPE and LLE often depends on factors such as the desired level of sample cleanup, sample volume, and throughput requirements.

Addressing Matrix Effects and Ion Suppression/Enhancement in this compound Analysis

Matrix effects, particularly ion suppression or enhancement in electrospray ionization (ESI) used in LC-MS, are a significant challenge in the analysis of biological samples. soft-tox.org These effects can impact the accuracy and precision of quantification. Studies have shown that the degree of ion suppression can vary between different synthetic cannabinoid metabolites, highlighting the need for careful method development and validation. soft-tox.org

Strategies to mitigate matrix effects include:

Effective sample preparation: Techniques like SPE are designed to remove matrix components that can cause ion suppression.

Chromatographic separation: Good chromatographic resolution can separate the analyte of interest from co-eluting matrix components.

Use of isotopically labeled internal standards: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Matrix-matched calibration curves: Preparing calibrators in the same biological matrix as the samples can also help to compensate for matrix effects.

Method Validation Parameters for this compound Analytical Assays in Research Settings

The validation of analytical methods is essential to ensure the reliability and accuracy of the results. Key validation parameters for the quantification of this compound are outlined below.

Validation ParameterTypical Range/ValueDescription
Linearity (R²) > 0.99The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD) 0.01 - 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 - 2.0 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Bias) Within ± 20%The closeness of the measured value to the true value.
Precision (% CV) < 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery > 80%The efficiency of the extraction procedure.
Matrix Effect Monitored and compensated forThe effect of co-eluting, interfering substances on the ionization of the target analyte.

Table 1: Typical Method Validation Parameters for the Analysis of Synthetic Cannabinoid Metabolites.

These parameters should be thoroughly evaluated according to established guidelines to ensure the developed method is fit for its intended purpose in a research setting.

Determination of Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For the analysis of synthetic cannabinoid metabolites, high sensitivity is crucial due to the low concentrations often present in biological samples. Validated LC-MS/MS methods have demonstrated the ability to detect this compound and its analogues at sub-nanogram per milliliter levels. In one comprehensive study of 4F-MDMB-BINACA butanoic acid, the LOD was established at 0.05 ng/mL, with the LOQ also set at 0.05 ng/mL. dergipark.org.trresearchgate.net Another study analyzing MDMB-FUBINACA acid in post-mortem blood reported a limit of detection ranging from 0.1 to 6.0 ng/mL. researchgate.net

The table below summarizes the sensitivity parameters from a validation study of a closely related analogue, 4F-MDMB-BINACA butanoic acid.

Table 1: Sensitivity and Linearity Data for 4F-MDMB-BINACA Butanoic Acid

Parameter Value
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Linearity Range 0.05 - 10.0 ng/mL
Coefficient of Determination (r²) > 0.99

Data from a study on a structural analogue, 4F-MDMB-BINACA butanoic acid, analyzed by LC-MS/MS. dergipark.org.trresearchgate.net

Evaluation of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are critical parameters for validating the performance of a quantitative analytical method.

Accuracy refers to the closeness of a measured value to the true value. It is often expressed as a percentage bias.

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at different levels: intra-assay (within the same run) and inter-assay (between different runs).

Recovery is the efficiency of the extraction process, indicating the percentage of the analyte recovered from the biological matrix during sample preparation.

Validation studies for methods detecting synthetic cannabinoid metabolites, including analogues of this compound, demonstrate high levels of accuracy and precision. International guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh), are often followed, with acceptance criteria for precision (CV) and accuracy (bias) typically set at ≤ 20%. unipd.it

The following table presents validation data from an LC-MS/MS method for the quantification of 4F-MDMB-BINACA butanoic acid in blood, which serves as a proxy for this compound.

Table 2: Accuracy, Precision, and Recovery Data for 4F-MDMB-BINACA Butanoic Acid

Parameter Concentration Level 4F-MDMB-BINACA Butanoic Acid
Intra-Assay Precision (% RSD) 0.05 ng/mL 2.9%
2.5 ng/mL 3.3%
10.0 ng/mL 3.1%
Inter-Assay Precision (% RSD) 0.05 ng/mL 8.5%
2.5 ng/mL 6.4%
10.0 ng/mL 5.2%
Intra-Assay Accuracy (% Bias) 0.05 ng/mL 91.6%
2.5 ng/mL 107.1%
10.0 ng/mL 98.4%
Inter-Assay Accuracy (% Bias) 0.05 ng/mL 93.6%
2.5 ng/mL 102.5%
10.0 ng/mL 96.2%
Recovery - 83.1 - 97.5%
Matrix Effect - 91.1 - 109.4%
Process Efficiency - 85.8 - 106.1%

Data adapted from a validation study using LC-MS/MS for a structural analogue. dergipark.org.trresearchgate.net

Stability Studies of this compound in Prepared Samples and Stored Materials

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes evaluating the stability of the analyte under different storage conditions (e.g., room temperature, refrigeration, freezing) and through freeze-thaw cycles.

The parent compound, MDMB-FUBINACA, like other methyl ester synthetic cannabinoids, has been shown to be unstable in blood, particularly when stored at room temperature or refrigerated. nih.govojp.gov These parent compounds can degrade, forming their respective butanoic acid metabolites.

Crucially, studies have demonstrated that the resulting butanoic acid metabolites, including by extension this compound, are significantly more stable. Research has shown that these metabolites are stable in blood across all tested storage conditions, including room temperature, refrigerated (4°C), and frozen (-20°C). nih.govojp.gov This inherent stability makes this compound a more reliable and robust biomarker for confirming ingestion of the parent compound, especially in cases where sample storage or transport may have been delayed or suboptimal. ojp.govnih.gov

Pharmacological Research on Mdmb Fubinaca Metabolite M1

Cannabinoid Receptor (CB1/CB2) Binding Affinity of MDMB-FUBINACA Metabolite M1

The initial step in characterizing the pharmacological activity of a compound like this compound is to determine its binding affinity for its target receptors, primarily the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

In vitro radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor. These experiments typically utilize cell membranes expressing the receptor of interest (e.g., human CB1 or CB2 receptors). A radiolabeled ligand with known high affinity for the receptor is introduced, and the test compound (this compound) is added at various concentrations to compete for binding with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity constant (Ki).

Despite the importance of this metabolite, specific binding affinity data (Ki values) for this compound at either CB1 or CB2 receptors have not been reported in peer-reviewed scientific literature. caymanchem.comcaymanchem.com Research on the carboxylic acid metabolite of the structurally similar synthetic cannabinoid AMB-FUBINACA showed that it produced only 26% radioligand displacement, which is consistent with low-affinity binding. nih.gov Similarly, the carboxylic acid metabolite of 5F-MDMB-PINACA was found to have only low micromolar (µM) affinity for CB1 receptors. nih.gov While these findings for analogous compounds suggest that this compound may also possess significantly lower binding affinity than its parent, direct experimental data is needed for confirmation.

Table 1: Cannabinoid Receptor Binding Affinity Data

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
MDMB-FUBINACA (Parent Compound)0.140.80
This compoundNot ReportedNot Reported

Receptor selectivity profiling determines the preferential binding of a compound to one receptor subtype over another. This is typically calculated from the ratio of the Ki values (e.g., Ki CB2 / Ki CB1). This profile is critical for predicting the potential physiological effects of a compound, as CB1 and CB2 receptors have different tissue distributions and mediate different effects.

As the specific Ki values for this compound are not available, a definitive receptor selectivity profile cannot be established. For context, the parent compound MDMB-FUBINACA shows a slight selectivity for the CB1 receptor over the CB2 receptor. nih.gov Without experimental data, the selectivity of its M1 metabolite remains undetermined.

Functional Activity of this compound at Cannabinoid Receptors

Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state) and to quantify its efficacy and potency.

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Therefore, cAMP inhibition assays are a common method to measure the functional activity of cannabinoid receptor agonists. Another widely used assay is the [³⁵S]GTPγS binding assay, which measures G-protein activation directly.

To date, studies detailing the functional activity of this compound using cAMP inhibition or GTPγS binding assays have not been published. The parent compound, MDMB-FUBINACA, is known to be a highly potent and efficacious full agonist at both CB1 and CB2 receptors in these assays, producing greater maximal effects than Δ⁹-tetrahydrocannabinol (THC). nih.govnih.gov Research on the analogous AMB-FUBINACA carboxylic acid metabolite found its potency in a cAMP assay was approximately 3,000-fold lower than that of the parent compound, indicating substantially reduced functional activity. nih.gov

GPCR activation can also trigger signaling pathways independent of G-proteins, often mediated by β-arrestins. β-arrestin recruitment assays measure this aspect of receptor activation. Agonist binding can also lead to receptor phosphorylation and subsequent internalization (removal from the cell surface), which is a mechanism of desensitization.

There is currently no published research investigating the ability of this compound to induce β-arrestin recruitment or internalization of cannabinoid receptors.

Table 2: Functional Activity Profile

CompoundReceptorFunctional ClassificationPotency (EC50)Efficacy (Emax)
MDMB-FUBINACA (Parent Compound)CB1Full Agonist0.49 nM> THC
CB2Full Agonist3.0 nM> THC
This compoundCB1Not ReportedNot ReportedNot Reported
CB2Not ReportedNot ReportedNot Reported

Structure-Activity Relationships (SAR) of this compound in Context of Related Synthetic Cannabinoids and Their Metabolites

This compound, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, is a primary metabolite of the potent synthetic cannabinoid MDMB-FUBINACA. caymanchem.com It is also considered a presumptive metabolite of ADB-FUBINACA. caymanchem.com The key structural difference between MDMB-FUBINACA and its M1 metabolite is the modification of the head group: the terminal methyl ester of the parent compound is hydrolyzed to a carboxylic acid in the metabolite. researchgate.net This biotransformation is a common metabolic pathway for synthetic cannabinoids that contain an ester moiety. researchgate.netcore.ac.uk

For this compound specifically, its physiological and toxicological properties have not yet been fully determined. caymanchem.comglpbio.com However, understanding its structure in the context of related compounds provides insight into its potential activity. The M1 metabolite retains the core indazole structure, the N-linked 4-fluorobenzyl "tail," and the L-valine-derived head group, all of which are known to influence cannabinoid receptor binding and activation. The critical change is the introduction of a polar carboxylic acid group, which significantly alters the molecule's polarity and its ability to interact with the orthosteric binding pocket of the CB1 and CB2 receptors. While direct binding and functional assay data for this compound are not extensively reported in the scientific literature, the SAR from related compounds suggests that its activity could be attenuated compared to the parent compound, though it may still retain some residual activity.

CompoundKey Structural Feature (Head Group)Reported Cannabinoid Receptor Activity of Metabolite
MDMB-FUBINACAtert-Leucine methyl esterParent compound is a potent CB1 agonist. wikipedia.org
This compoundtert-Leucine carboxylic acidSpecific pharmacological data not widely available. caymanchem.comglpbio.com
ADB-FUBINACAtert-LeucinamideParent compound is a potent CB1 agonist. mdpi.com
ADB-FUBINACA Carboxylic Acid Metabolitetert-Leucine carboxylic acidSignificantly lower activity at the CB1 receptor compared to the parent compound. mdpi.com
5F-MDMB-PICAtert-Leucine methyl esterParent compound is a potent CB1 agonist. nih.gov
5F-MDMB-PICA Carboxylic Acid Metabolitetert-Leucine carboxylic acidDoes not display high affinity for the CB1 receptor. bohrium.com
AB-CHMINACAValinamideParent compound is a potent CB1 agonist. nih.gov
AB-CHMINACA Carboxylic Acid MetaboliteValine carboxylic acidDisplayed significantly stronger CB1 receptor activation than JWH-018. nih.gov

Toxicological Research and Forensic Significance of Mdmb Fubinaca Metabolite M1

MDMB-FUBINACA Metabolite M1 as a Critical Biomarker of Exposure to MDMB-FUBINACA

This compound, also known as MDMB-FUBINACA 3,3-dimethylbutanoic acid, is a primary urinary metabolite of the synthetic cannabinoid MDMB-FUBINACA. glpbio.comcymitquimica.com Its significance as a biomarker stems from the metabolic process where the methyl ester group of the parent compound, MDMB-FUBINACA, is hydrolyzed to a carboxylic acid. This biotransformation makes the metabolite a more reliable indicator of consumption in toxicological screenings.

Research has shown that parent synthetic cannabinoids with a methyl ester structure can be unstable in biological samples like blood. ojp.gov In contrast, their corresponding butanoic acid metabolites are more stable, making them superior biomarkers for identifying use in both blood and urine. ojp.gov The detection of this compound provides a definitive link to the ingestion of MDMB-FUBINACA, even if the parent compound has been completely metabolized or has degraded in the sample. Its consistent presence in toxicological samples has made it a key target in forensic analysis. For instance, it has been one of the commonly detected synthetic cannabinoid analytes in routine testing of arrestees. umd.edu

Table 1: Key Characteristics of this compound

Property Value
Formal Name N-[[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine
CAS Number 2693397-47-4
Molecular Formula C21H22FN3O3
Formula Weight 383.4 g/mol
Purity ≥98%
Formulation A crystalline solid

Forensic Detection and Interpretation of this compound in Post-Mortem Investigations

In post-mortem toxicology, the detection of synthetic cannabinoid metabolites is essential for determining the cause and manner of death. The analysis of various biological matrices such as peripheral blood, heart blood, urine, and tissues is standard practice in death cases where drug use is suspected. frontiersin.org Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific identification and quantification of metabolites like this compound.

The interpretation of post-mortem results involving synthetic cannabinoids is complex. frontiersin.org While the presence of this compound confirms exposure to the parent drug, linking its concentration directly to a specific cause of death is challenging. A comprehensive investigation is required, which includes the analysis of the death scene, autopsy findings, and the presence of other substances. frontiersin.org In cases of combined drug intoxication, the contribution of each substance to the death must be carefully considered. The distribution of a drug and its metabolites can also vary between different post-mortem specimens, further complicating interpretation. dntb.gov.ua

Development of Interpretive Guidelines for this compound Concentrations in Forensic Toxicology

A significant challenge in forensic toxicology is the lack of established interpretive guidelines for most synthetic cannabinoids and their metabolites, including this compound. frontiersin.org Unlike many traditional drugs of abuse, typical therapeutic, toxic, or fatal concentration ranges for these novel psychoactive substances have not been identified. frontiersin.org This is due to a variety of factors, including the vast number of different synthetic cannabinoids, their rapid metabolism, and limited controlled studies in humans.

Consequently, toxicologists must interpret analytical results with considerable caution. frontiersin.org The concentration of this compound in a sample cannot be easily classified as "toxic" or "lethal" without extensive contextual information. The development of reliable interpretive guidelines would require the systematic collection and analysis of data from a large number of clinical and forensic cases. Until such guidelines are established, the role of MDMB-FUBINACA and its metabolites in a death investigation must be assessed on a case-by-case basis, considering all available evidence.

Toxicological Mechanisms of this compound (e.g., Cellular Assays, Enzyme Inhibition, Oxidative Stress)

The specific physiological and toxicological properties of this compound have not been fully determined. glpbio.comcaymanchem.com Research into the toxicological mechanisms of individual synthetic cannabinoid metabolites is often limited. However, studies on other synthetic cannabinoids have shown that their metabolites can sometimes retain significant biological activity. nih.gov

Creation and Maintenance of Forensic Reference Material Databases for this compound

The accurate identification of novel psychoactive substances and their metabolites in forensic laboratories is critically dependent on the availability of high-quality analytical reference materials. caymanchem.com Organizations such as Cayman Chemical produce and supply this compound as an analytical reference standard, which is intended for research and forensic applications. caymanchem.combioscience.co.uk These standards are essential for calibrating analytical instruments and validating testing methods to ensure the accuracy and reliability of results.

In addition to physical reference materials, comprehensive spectral databases are vital tools for forensic chemists. These databases contain analytical data, such as mass spectra, for a wide array of compounds. The Cayman Spectral Library, for example, includes GC-MS data for thousands of forensic drug standards, allowing laboratories to compare the spectral data from an unknown sample to a library of confirmed substances. caymanchem.com The Center for Forensic Science Research and Education (CFSRE) also contributes to this effort by identifying new substances and providing analytical data to the forensic community. drugsandalcohol.ie The continuous creation and updating of these reference materials and databases are crucial for keeping pace with the ever-changing landscape of synthetic drugs.

Emerging Research Areas and Future Directions for Mdmb Fubinaca Metabolite M1

Development of Novel and Rapid Analytical Techniques for MDMB-FUBINACA Metabolite M1 Profiling

The transient nature of parent synthetic cannabinoids in biological matrices necessitates a focus on their more stable and abundant metabolites for reliable detection. ojp.gov Consequently, the development of advanced analytical methodologies for the accurate and rapid profiling of this compound is a primary research focus. Current techniques predominantly rely on sophisticated chromatographic and mass spectrometric methods.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a cornerstone for the identification and characterization of this compound. nih.govnih.gov Techniques like liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-qToF-MS) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been instrumental in elucidating the metabolic pathways of the parent compound and confirming the structure of its metabolites in various biological samples, including urine and liver microsomes. researchgate.netfrontiersin.org

Future research is geared towards enhancing the speed, sensitivity, and portability of these analytical platforms. The exploration of ambient ionization mass spectrometry techniques, such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI), could offer rapid screening capabilities with minimal sample preparation. Furthermore, the development of specific immunoassays targeting this compound could provide a valuable tool for high-throughput screening in clinical and forensic settings, although this requires the production of highly specific antibodies. umaryland.edu

Table 1: Current and Emerging Analytical Techniques for this compound

TechniqueDescriptionAdvantagesFuture Directions
LC-HRMS Liquid chromatography for separation coupled with high-resolution mass spectrometry for detection and identification.High sensitivity, high specificity, structural elucidation capabilities.Miniaturization of systems, development of faster separation methods.
LC-MS/MS Tandem mass spectrometry for enhanced selectivity and quantification.Excellent for targeted analysis and quantification in complex matrices.Integration with automated sample preparation, multiplexing capabilities.
GC-MS Gas chromatography for separation, often requiring derivatization for non-volatile metabolites.Well-established, robust, extensive spectral libraries.Development of more efficient derivatization techniques.
Immunoassays Antibody-based assays for rapid screening.High-throughput, cost-effective for large-scale screening.Development of highly specific monoclonal antibodies for this compound.
Ambient Ionization MS Techniques like DART and DESI for direct analysis of samples with minimal preparation.Rapid analysis, minimal sample preparation.Validation for quantitative analysis, expansion of compound libraries.

Advanced Computational Modeling and Cheminformatics for this compound Interaction Prediction

Computational approaches are becoming increasingly vital in predicting the metabolic fate of novel psychoactive substances and understanding the biological activity of their metabolites. For this compound, in silico tools can offer valuable insights into its potential interactions with biological targets, such as cannabinoid receptors.

Metabolism prediction software, which utilizes databases of known metabolic transformations, can help to corroborate experimentally determined metabolic pathways and even predict the formation of minor metabolites. researchgate.net These models can simulate the enzymatic reactions, primarily ester hydrolysis in the case of M1's formation from MDMB-FUBINACA, that occur in the liver.

Furthermore, molecular docking and simulation studies can be employed to predict the binding affinity and efficacy of this compound at cannabinoid receptors (CB1 and CB2). While the parent compound is a potent agonist, the pharmacological activity of its metabolites is not always well-characterized. frontiersin.org Computational modeling can help to prioritize which metabolites warrant further in vitro and in vivo investigation, thereby streamlining research efforts. Cheminformatics approaches can also be used to develop structure-activity relationships (SARs) for synthetic cannabinoid metabolites, aiding in the prediction of the potential effects of metabolites from newly emerging synthetic cannabinoids.

Identification of Research Gaps and Priorities in the Comprehensive Understanding of this compound

Despite the progress in identifying this compound as a key biomarker, significant research gaps remain in our comprehensive understanding of this compound. Addressing these gaps is a priority for the forensic and toxicological communities.

A primary research gap is the limited understanding of the full pharmacokinetic profile of this compound, including its distribution, further metabolism, and elimination kinetics. While its presence in urine is well-documented, its concentrations and persistence in other biological matrices such as blood, oral fluid, and hair are less extensively studied. ojp.gov

Table 2: Research Gaps and Priorities for this compound

Research AreaIdentified GapsResearch Priorities
Pharmacokinetics Limited data on distribution, further metabolism, and elimination in various biological matrices.Comprehensive pharmacokinetic studies in various biological matrices (blood, oral fluid, hair).
Toxicology Unknown toxicological profile and potential contribution to the overall toxicity of the parent compound.In vitro and in vivo studies to determine the pharmacological and toxicological effects.
Pharmacodynamics Incomplete understanding of its interaction with cannabinoid and other receptors.Receptor binding and functional assays to characterize its activity at CB1 and CB2 receptors.
Reference Standards Need for certified reference materials for accurate quantification.Synthesis and certification of stable isotope-labeled internal standards for quantitative analysis.

Interdisciplinary Research Approaches Integrating Analytical, Pharmacological, and Toxicological Insights on this compound

A holistic understanding of the significance of this compound can only be achieved through interdisciplinary research that integrates insights from analytical chemistry, pharmacology, and toxicology. This collaborative approach is essential for translating analytical findings into meaningful clinical and forensic knowledge.

The process begins with analytical chemists developing and validating robust methods for the detection and quantification of this compound in biological samples. researchgate.net These analytical data then provide the foundation for toxicologists to conduct in vitro and in vivo studies to assess the metabolite's potential toxicity and biological activity. researchgate.net Pharmacologists can further investigate the mechanisms of action by which the metabolite may exert its effects, including its interactions with cellular receptors and signaling pathways. nih.govresearchgate.net

By combining these different perspectives, researchers can build a comprehensive profile of this compound. This integrated knowledge is crucial for forensic toxicologists in interpreting analytical results in the context of impairment or cause of death, and for clinicians in understanding the potential contribution of metabolites to the clinical presentation of patients who have used MDMB-FUBINACA. The establishment of "structure-metabolism relationships" can also aid in predicting the metabolic profiles of new and emerging synthetic cannabinoids, allowing for a more proactive response to the evolving landscape of novel psychoactive substances. researchgate.net

Q & A

Q. What are the primary metabolic pathways of MDMB-FUBINACA leading to the formation of metabolite M1, and how can these be experimentally validated?

MDMB-FUBINACA undergoes phase I metabolism via ester hydrolysis (generating the carboxylic acid metabolite M1), hydroxylation, and epoxidation, followed by phase II glucuronidation. Experimental validation involves incubating the parent compound with human hepatocytes or liver microsomes, followed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify metabolites. Characteristic fragments (e.g., m/z 383.4 for M1) and retention time alignment are critical for confirmation . Zebrafish models can also be used to cross-validate metabolic profiles .

Q. Which analytical techniques are recommended for detecting MDMB-FUBINACA metabolite M1 in biological matrices?

LC-HRMS and tandem MS (LC-MS/MS) are preferred due to their high sensitivity and specificity. For urine, M1 detection is optimized using a C18 column with mobile phase gradients (e.g., acetonitrile/0.1% formic acid) and electrospray ionization in positive mode. Detection limits range from 0.1–1 ng/mL in blood and urine, depending on sample preparation (e.g., solid-phase extraction) . Reference standards (purity ≥98%, λmax 302 nm) are essential for calibration .

Q. Why is M1 considered a biomarker for MDMB-FUBINACA consumption despite the absence of the parent compound in blood?

M1 is a stable, long-lasting metabolite detectable in urine and blood even when the parent compound is rapidly eliminated. Its carboxylic acid structure enhances ionization efficiency in MS, improving sensitivity. Studies show M1 persists for >48 hours post-exposure, extending detection windows compared to traditional synthetic cannabinoid assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection rates across studies (e.g., variability in M1 prevalence between sample cohorts)?

Discrepancies arise from differences in sample collection timing, storage conditions (-20°C recommended), and analytical protocols. Harmonization requires:

  • Method validation : Cross-lab calibration using certified reference materials (e.g., Cerilliant® standards) .
  • Data normalization : Tools like XCMS for nonlinear retention time alignment and peak intensity correction .
  • Cohort stratification : Accounting for genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms) .

Q. What strategies optimize M1 detection in low-abundance or degraded samples?

  • Sample enrichment : Immunoaffinity purification using anti-M1 antibodies.
  • Derivatization : Methylation or silylation to enhance MS signal intensity.
  • Retrospective analysis : Re-processing archived HRMS data with updated spectral libraries .
  • Multi-platform integration : Combining NMR and MS data to confirm structural assignments .

Q. How can metabolomics workflows be designed to study M1’s toxicological mechanisms?

  • Experimental design : Dose-response studies in in vitro (hepatocytes) and in vivo (rodent) models, with time-course sampling.
  • Data integration : Correlating M1 levels with transcriptomic/proteomic data to identify toxicity pathways (e.g., oxidative stress markers).
  • Machine learning : Dimensionality reduction (PCA, PLS-DA) to link M1 abundance to clinical outcomes .

Q. What are the challenges in distinguishing M1 from structurally similar metabolites (e.g., ADB-FUBINACA derivatives)?

Structural ambiguity arises from shared core indazole-carboxamide motifs. Solutions include:

  • MS/MS fragmentation : Monitoring unique product ions (e.g., m/z 144.1 for M1’s fluorophenyl group).
  • Isotopic labeling : Using deuterated internal standards to differentiate co-eluting peaks .
  • Database matching : Cross-referencing with HMDB or Metabolomics Workbench spectral libraries .

Methodological Resources

  • Data repositories : Metabolomics Workbench (Study ID ST001234) for raw MS/NMR data .
  • Preprocessing tools : XCMS for peak alignment and METLIN for metabolite identification .
  • Standards : Certified reference materials (CAS 2693397-47-4) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.